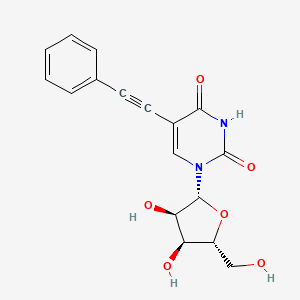
5-Phenylethynyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenylethynyluridine is a nucleoside analog of uracil, which is incorporated into RNA during active RNA synthesis. It is a novel alternative for bromo uridine to directly image spatially and temporally nascent global RNA transcription both in vitro and in vivo . This compound is particularly useful in the field of molecular biology for studying RNA synthesis and dynamics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylethynyluridine typically involves the incorporation of an ethynyl group into the uridine molecule. One common method involves the use of a copper-catalyzed click chemistry reaction, where the ethynyl group is introduced via an alkyne-azide cycloaddition . The reaction conditions often include the use of copper(I) as a catalyst, and the reaction is carried out at room temperature for about 30 minutes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The compound is typically stored at low temperatures (≤–20°C) to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenylethynyluridine undergoes several types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further studies in molecular biology and chemistry .
Applications De Recherche Scientifique
5-Phenylethynyluridine has a wide range of applications in scientific research:
Chemistry: Used as a probe to study RNA synthesis and dynamics.
Biology: Employed in metabolic labeling to visualize newly synthesized RNA in cells.
Industry: Utilized in the production of high-purity nucleoside analogs for research and development.
Mécanisme D'action
The mechanism of action of 5-Phenylethynyluridine involves its incorporation into RNA during active RNA synthesis. The ethynyl group allows for the detection of newly synthesized RNA through a copper-catalyzed click chemistry reaction with azide-containing molecules . This reaction forms a stable triazole ring, enabling the visualization and study of RNA dynamics in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-uridine: Another nucleoside analog used for RNA labeling.
4-Thiouridine: Used for similar applications in RNA synthesis studies.
5-Ethynyl-2′-deoxyuridine: A deoxyuridine analog used for DNA synthesis studies.
Uniqueness
5-Phenylethynyluridine is unique due to its ethynyl group, which allows for highly specific and sensitive detection of RNA through click chemistry. This makes it a valuable tool for studying RNA synthesis and dynamics in various biological systems .
Propriétés
Numéro CAS |
649558-84-9 |
|---|---|
Formule moléculaire |
C17H16N2O6 |
Poids moléculaire |
344.32 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-phenylethynyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O6/c20-9-12-13(21)14(22)16(25-12)19-8-11(15(23)18-17(19)24)7-6-10-4-2-1-3-5-10/h1-5,8,12-14,16,20-22H,9H2,(H,18,23,24)/t12-,13-,14-,16-/m1/s1 |
Clé InChI |
YEFAYVNQPIXISW-IXYNUQLISA-N |
SMILES isomérique |
C1=CC=C(C=C1)C#CC2=CN(C(=O)NC2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CN(C(=O)NC2=O)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


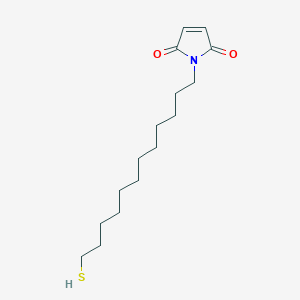
![2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid](/img/structure/B12597438.png)
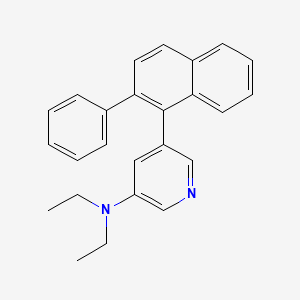
![Acetamide,N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12597455.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl-](/img/structure/B12597458.png)
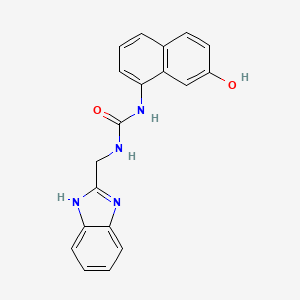
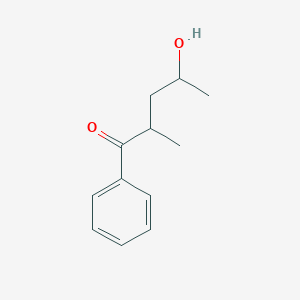
![9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide](/img/structure/B12597480.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12597490.png)
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester](/img/structure/B12597491.png)
![2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12597493.png)

![3-[(1-Methylpiperidin-4-yl)methoxy]aniline](/img/structure/B12597500.png)
